molecular formula C15H14N2O B4020020 N-cyclopropyl-4-pyridin-4-ylbenzamide

N-cyclopropyl-4-pyridin-4-ylbenzamide

Número de catálogo: B4020020
Peso molecular: 238.28 g/mol
Clave InChI: CZBGYKUDPAPUEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopropyl-4-pyridin-4-ylbenzamide is a benzamide derivative characterized by a central benzamide core substituted with a pyridin-4-yl group at the 4-position and a cyclopropylamine moiety at the N-terminal (Figure 1).

Propiedades

IUPAC Name

N-cyclopropyl-4-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15(17-14-5-6-14)13-3-1-11(2-4-13)12-7-9-16-10-8-12/h1-4,7-10,14H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBGYKUDPAPUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The benzamide scaffold is a common pharmacophore in drug discovery. Below is a comparison of N-cyclopropyl-4-pyridin-4-ylbenzamide with structurally related compounds, focusing on substituent effects and hypothesized pharmacological profiles.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Hypothesized Target/Activity
N-cyclopropyl-4-pyridin-4-ylbenzamide Benzamide Pyridin-4-yl (4-position), cyclopropyl (N-terminal) σ receptors, kinase inhibition
4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) Benzamide Iodo (4-position), benzylpiperidine (N-terminal) σ-1 receptor antagonist
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) Phenethylamine 3,4-Dichlorophenyl, pyrrolidinyl σ-1/σ-2 receptor antagonist
AC 927 (N-phenethylpiperidine oxalate) Piperidine Phenethyl σ receptor ligand (unspecified subtype)

Substituent Impact on Pharmacological Properties

  • Pyridin-4-yl vs. Iodo (4-IBP): The pyridine group in N-cyclopropyl-4-pyridin-4-ylbenzamide may enhance solubility and hydrogen-bonding interactions compared to the bulky, hydrophobic iodo substituent in 4-IBP. This could influence target selectivity or membrane permeability.
  • Cyclopropylamine vs.
  • Comparison with BD 1008: Unlike BD 1008, which lacks a benzamide core, N-cyclopropyl-4-pyridin-4-ylbenzamide’s planar benzamide-pyridine system may favor interactions with flat binding pockets (e.g., ATP sites in kinases).

Research Findings and Hypotheses

Receptor Binding and Selectivity

  • Sigma (σ) Receptors: Compounds like 4-IBP and BD 1008 exhibit high σ-1 affinity (Ki < 10 nM), attributed to their halogenated aryl groups and amine substituents. The pyridinyl group in N-cyclopropyl-4-pyridin-4-ylbenzamide could mimic halogenated aryl interactions, though its σ receptor affinity remains unverified.
  • Kinase Inhibition: Pyridine-containing benzamides are known to inhibit kinases (e.g., Bcr-Abl, EGFR).

Pharmacokinetic Considerations

  • However, the pyridine’s basicity could increase plasma protein binding, altering bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-4-pyridin-4-ylbenzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-4-pyridin-4-ylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.